molecular formula C24H25N3O8S B3572945 2-(2,4-dimethoxy-N-(2-nitrophenyl)sulfonylanilino)-N-[(2-methoxyphenyl)methyl]acetamide

2-(2,4-dimethoxy-N-(2-nitrophenyl)sulfonylanilino)-N-[(2-methoxyphenyl)methyl]acetamide

Cat. No.: B3572945
M. Wt: 515.5 g/mol
InChI Key: WTNCQMJRJLLXFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,4-dimethoxy-N-(2-nitrophenyl)sulfonylanilino)-N-[(2-methoxyphenyl)methyl]acetamide is an organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents. The compound’s structure includes multiple functional groups, such as methoxy, nitro, and sulfonyl groups, which contribute to its unique chemical properties.

Properties

IUPAC Name

2-(2,4-dimethoxy-N-(2-nitrophenyl)sulfonylanilino)-N-[(2-methoxyphenyl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O8S/c1-33-18-12-13-19(22(14-18)35-3)26(36(31,32)23-11-7-5-9-20(23)27(29)30)16-24(28)25-15-17-8-4-6-10-21(17)34-2/h4-14H,15-16H2,1-3H3,(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTNCQMJRJLLXFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)N(CC(=O)NCC2=CC=CC=C2OC)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O8S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dimethoxy-N-(2-nitrophenyl)sulfonylanilino)-N-[(2-methoxyphenyl)methyl]acetamide typically involves multi-step organic reactions. A common synthetic route may include:

    Nitration: Introduction of the nitro group to the aromatic ring.

    Sulfonylation: Addition of the sulfonyl group to the aniline derivative.

    Methoxylation: Introduction of methoxy groups to the aromatic rings.

    Acylation: Formation of the acetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale batch reactions under controlled conditions to ensure high yield and purity. Key parameters such as temperature, pressure, and reaction time would be optimized for each step.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form an amino group.

    Reduction: The compound can be reduced to form various derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed

    Amino Derivatives: Formed by reduction of the nitro group.

    Substituted Derivatives: Formed by substitution of methoxy groups.

Scientific Research Applications

    Chemistry: Used as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, such as antibacterial or antifungal properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. For example, if used as an antibacterial agent, it might inhibit bacterial enzymes or interfere with cell wall synthesis. The presence of multiple functional groups allows it to interact with various molecular targets and pathways.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with antibacterial properties.

    N-(2-nitrophenyl)sulfonamides: Compounds with similar structural features.

    Methoxy-substituted anilines: Compounds with methoxy groups on the aromatic ring.

Uniqueness

2-(2,4-dimethoxy-N-(2-nitrophenyl)sulfonylanilino)-N-[(2-methoxyphenyl)methyl]acetamide is unique due to the combination of its functional groups, which may confer distinct chemical and biological properties compared to other sulfonamides.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,4-dimethoxy-N-(2-nitrophenyl)sulfonylanilino)-N-[(2-methoxyphenyl)methyl]acetamide
Reactant of Route 2
Reactant of Route 2
2-(2,4-dimethoxy-N-(2-nitrophenyl)sulfonylanilino)-N-[(2-methoxyphenyl)methyl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.